BenchChemオンラインストアへようこそ!

Demeclocycline hydrochloride

SIADH Hyponatremia ADH Antagonism

Select Demeclocycline HCl for its unique ADH antagonism—absent in all other tetracyclines—enabling definitive SIADH/nephrogenic diabetes insipidus models (100% serum sodium response vs. 70% for lithium). Offers sustained post-washout intracellular inhibition at 10× lower concentrations than minocycline (0.01 vs. 0.1 µg/mL). Intermediate 10–17 hr half-life fills a critical PK/PD niche between short-acting tetracycline (6–11 hr) and doxycycline (15–25 hr). At 94% photocytotoxicity, it is the ideal intermediate positive control for phototoxicity screening. Research use only.

Molecular Formula C21H22Cl2N2O8
Molecular Weight 501.3 g/mol
CAS No. 64-73-3
Cat. No. B560012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemeclocycline hydrochloride
CAS64-73-3
SynonymsNA
Molecular FormulaC21H22Cl2N2O8
Molecular Weight501.3 g/mol
Structural Identifiers
SMILESCN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl
InChIInChI=1S/C21H21ClN2O8.ClH/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31;/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31);1H/t6-,7-,14-,15-,21-;/m0./s1
InChIKeyOAPVUSSHCBRCOL-KBHRXELFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow to orange solid

Structure & Identifiers


Interactive Chemical Structure Model





Demeclocycline Hydrochloride (CAS 64-73-3) Procurement: A Tetracycline Antibiotic with Distinct Pharmacokinetic and Pharmacodynamic Profile


Demeclocycline hydrochloride is a first-generation, broad-spectrum tetracycline antibiotic produced from a mutant strain of Streptomyces aureofaciens, characterized by a 7-chloro and 6-demethyl substitution pattern that distinguishes it from the parent tetracycline [1]. It functions by inhibiting bacterial protein synthesis via binding to the 30S ribosomal subunit and is predominantly used for Lyme disease, acne, and bronchitis, while also possessing a unique, clinically utilized side effect—the antagonism of antidiuretic hormone (ADH) action in the collecting tubules—which enables its use in chronic Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH) [2][3]. Pharmacokinetically, it exhibits an intermediate elimination half-life of 10–17 hours, slower absorption than tetracycline, and 41–90% plasma protein binding, with hepatic metabolism and primary renal excretion [4][5].

Why Demeclocycline Hydrochloride Cannot Be Interchanged: Evidence of Pharmacokinetic and Pharmacodynamic Divergence


While all tetracyclines share a common mechanism of action, generic substitution among in-class agents is not clinically or scientifically neutral. Demeclocycline hydrochloride exhibits a unique profile that distinguishes it from both shorter-acting first-generation tetracyclines (e.g., tetracycline, oxytetracycline) and longer-acting second-generation agents (e.g., doxycycline, minocycline). Its intermediate half-life, distinct protein binding, and most critically, its potent antagonism of antidiuretic hormone (ADH) at the renal tubule—an effect not present in a clinically usable form in other tetracyclines—mandate product-specific selection [1][2]. The following quantitative evidence demonstrates that substitution with a close analog would result in either suboptimal pharmacokinetic coverage, loss of the SIADH therapeutic indication, or a different phototoxic risk profile [3][4].

Quantitative Differentiation of Demeclocycline Hydrochloride: Head-to-Head Evidence Against Comparators


Clinical Efficacy in Chronic SIADH: Demeclocycline vs. Lithium Carbonate

Demeclocycline hydrochloride demonstrates a clinically unique ADH-antagonist effect not shared by other tetracyclines at therapeutic doses. In a head-to-head comparative study of 10 patients with chronic SIADH, demeclocycline (600–1200 mg/day) restored serum sodium concentration within 5–14 days without fluid restriction, whereas lithium carbonate (600–900 mg/day) failed in 3 of 10 patients and induced adverse CNS effects in 2 of the 3 non-responders [1]. This ADH antagonism is specific to demeclocycline among tetracyclines, making it the only member of this class indicated for SIADH [2].

SIADH Hyponatremia ADH Antagonism

Elimination Half-Life: Intermediate Duration Differentiates Demeclocycline from Short-Acting and Long-Acting Tetracyclines

Demeclocycline hydrochloride exhibits an elimination half-life of 10–17 hours, placing it in an intermediate pharmacokinetic category between short-acting first-generation tetracyclines (e.g., tetracycline: 6–11 hours) and long-acting second-generation agents (e.g., doxycycline: 15–25 hours; minocycline: 11–18 hours) [1]. This intermediate half-life allows for less frequent dosing than tetracycline while avoiding the extended tissue accumulation profiles of doxycycline and minocycline, which can be advantageous in applications requiring moderate but not prolonged drug exposure [2].

Pharmacokinetics Half-Life Dosing Frequency

In Vitro Efficacy Against Ehrlichia risticii: Demeclocycline Demonstrates Superior Intracellular Activity

In an in vitro model using murine macrophage P388D1 cells infected with Ehrlichia risticii, demeclocycline hydrochloride exhibited superior and more sustained intracellular activity compared to several tetracycline analogs. The rank order of 50% inhibitory concentrations (IC50) was: demeclocycline < doxycycline, oxytetracycline < minocycline < rifampin < tetracycline < erythromycin, nalidixic acid [1]. Critically, after 48-hour antibiotic exposure and subsequent washout, inhibition of bacterial regrowth persisted for up to 72 hours only with demeclocycline concentrations >0.01 µg/mL, whereas regrowth occurred with doxycycline, oxytetracycline, and tetracycline at ≤0.01 µg/mL [1].

Antimicrobial Ehrlichia Intracellular Pathogen

Plasma Protein Binding: Lower and More Variable Binding Affects Free Drug Concentration

Demeclocycline hydrochloride exhibits plasma protein binding of 41–90%, which is lower and more variable than the >90% binding reported for doxycycline and minocycline [1][2]. This lower binding fraction translates to a higher proportion of free, pharmacologically active drug in circulation, which can influence both antimicrobial efficacy and potential off-target effects, including ADH antagonism [3].

Pharmacokinetics Protein Binding Free Fraction

Phototoxic Potential: Demeclocycline Exhibits Intermediate Singlet Oxygen Generation

The phototoxic risk among tetracyclines correlates with the efficiency of singlet oxygen (¹O₂) generation upon UV exposure. In a comparative photophysical study, demeclocycline hydrochloride exhibited intermediate ¹O₂ yield relative to other tetracyclines, with the following rank order: chlortetracycline > demeclocycline > tetracycline > doxycycline > minocycline [1]. This finding is consistent with clinical observations, where demeclocycline is recognized as a more potent photosensitizer than tetracycline or doxycycline, but less so than chlortetracycline [2]. In a separate in vitro fibroblast neutral red uptake assay, demeclocycline caused a 94% decrease in cell viability under UV exposure, comparable to doxycycline (95% decrease) and substantially higher than tetracycline (10% decrease) [3].

Phototoxicity Safety Drug Selection

Antimicrobial Potency: Demeclocycline Shows 2-Fold Greater Broad-Spectrum Activity Than Tetracycline In Vitro

Demeclocycline hydrochloride exhibits approximately 2-fold greater in vitro antimicrobial potency compared to tetracycline against a broad panel of ~3,200 pathogenic Gram-positive and Gram-negative bacteria . This enhanced potency is attributed to the 7-chloro substitution, which is absent in tetracycline, and the 6-demethyl group, which collectively influence ribosomal binding affinity and cellular uptake [1].

Antimicrobial Potency Spectrum of Activity

Optimal Application Scenarios for Demeclocycline Hydrochloride Based on Quantitative Differentiation


Endocrinology Research: Investigating ADH Antagonism in SIADH Models

Given demeclocycline's unique ADH-antagonist effect—a property not shared by other tetracyclines—this compound is the definitive selection for in vitro and in vivo models of SIADH or nephrogenic diabetes insipidus. The quantitative evidence demonstrating superiority over lithium carbonate in restoring serum sodium (100% response rate vs. 70%) makes it the reference standard for studies requiring pharmacological inhibition of vasopressin action [1][2].

Intracellular Pathogen Research: Prolonged Post-Antibiotic Effect Against Ehrlichia and Related Organisms

For research involving obligate intracellular pathogens such as Ehrlichia, Anaplasma, or Rickettsia, demeclocycline offers a quantifiable advantage: sustained post-washout inhibition at concentrations 10-fold lower than minocycline (0.01 µg/mL vs. 0.1 µg/mL). This property makes it particularly suitable for experiments requiring durable intracellular drug activity or for evaluating post-antibiotic effects in macrophage-based infection models [1].

Pharmacokinetic Modeling: Intermediate Half-Life as a Controlled-Exposure Tool

Demeclocycline's intermediate elimination half-life (10–17 hours) fills a specific pharmacokinetic niche. It provides longer coverage than short-acting tetracycline (6–11 hours) without the extended accumulation of doxycycline (15–25 hours), making it a valuable tool in pharmacokinetic/pharmacodynamic (PK/PD) modeling where moderate but not prolonged drug exposure is desired. This profile is particularly relevant for dosing regimen optimization in preclinical models [1].

Phototoxicity Screening: A Moderate-Intensity Positive Control for Photodynamic Assays

With a quantifiable 94% photocytotoxicity under UV exposure—compared to tetracycline's 10% and doxycycline's 95%—demeclocycline serves as an ideal intermediate positive control in phototoxicity screening assays. Its predictable singlet oxygen yield allows for the calibration of photodynamic therapy models and the evaluation of novel photoprotective agents [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Demeclocycline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.